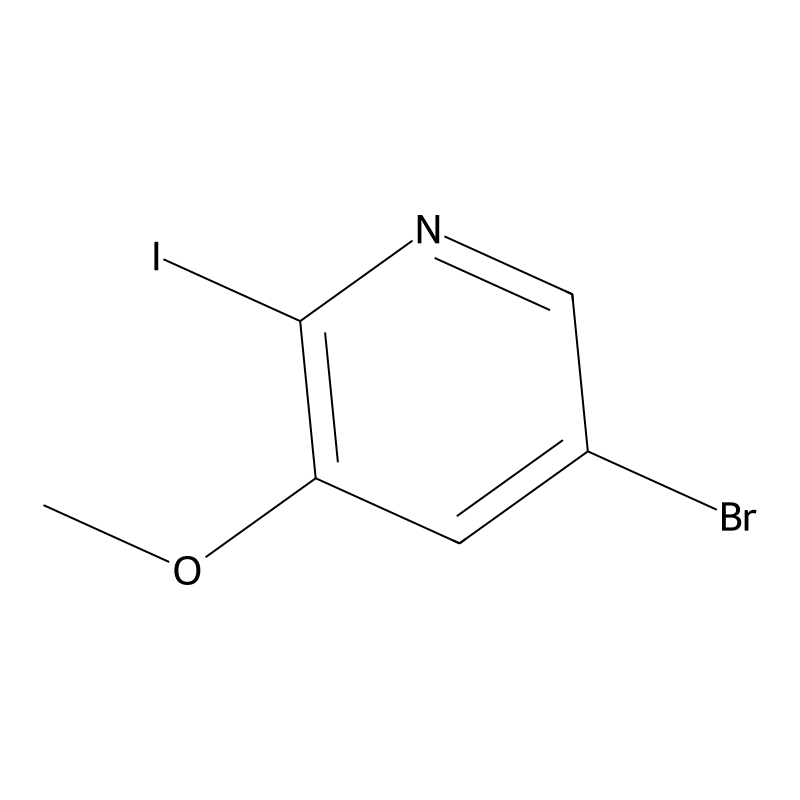5-Bromo-2-iodo-3-methoxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Intermediate:
5-Bromo-2-iodo-3-methoxypyridine primarily functions as a versatile intermediate in organic synthesis. Its unique structure, containing a combination of bromine, iodine, and methoxy groups, allows chemists to introduce these functionalities into more complex molecules. Studies have shown its application in the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and thiazoles []. These heterocycles are valuable building blocks in drug discovery and material science.
5-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound characterized by the presence of bromine and iodine substituents on the pyridine ring, along with a methoxy group. Its molecular formula is C₆H₄BrINO, and it has a molecular weight of approximately 313.92 g/mol. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and biological activity.
- Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
- Suzuki-Miyaura Coupling: This compound can react with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds, making it valuable in synthetic organic chemistry.
- Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield less substituted derivatives .
The biological activity of 5-Bromo-2-iodo-3-methoxypyridine has garnered attention in medicinal chemistry. It serves as an intermediate in the synthesis of potential drug candidates, contributing to molecules designed for enhanced biological effects. Its reactivity allows for the development of compounds with improved pharmacokinetic properties, making it a significant player in drug discovery and development .
Several synthesis methods have been developed for 5-Bromo-2-iodo-3-methoxypyridine:
- Halogenation Reactions: The compound can be synthesized through halogenation of 3-methoxypyridine using bromine and iodine under controlled conditions.
- Nucleophilic Substitution: Starting from 5-bromo-2-chloro-3-methoxypyridine, sodium iodide can be used to introduce iodine via nucleophilic substitution reactions.
- Continuous Flow Processes: Industrial production may involve continuous flow techniques to enhance yield and efficiency while maintaining high purity levels .
5-Bromo-2-iodo-3-methoxypyridine is widely utilized in various fields:
- Pharmaceuticals: It serves as a building block for synthesizing complex organic molecules with potential therapeutic applications.
- Agrochemicals: The compound is involved in developing pesticides and herbicides due to its biological activity.
- Material Science: It is used in creating materials with specific electronic and optical properties, including dyes and pigments .
Interaction studies involving 5-Bromo-2-iodo-3-methoxypyridine focus on its reactivity with various biological targets. Its ability to form new bonds makes it a candidate for studying interactions with enzymes and receptors, which could lead to the development of new therapeutic agents. Additionally, research into its interactions with other small molecules can provide insights into its pharmacological potential .
Several compounds share structural similarities with 5-Bromo-2-iodo-3-methoxypyridine, each possessing unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-iodopyridine | Bromine and iodine on the pyridine ring | Lacks methoxy group; different reactivity |
| 3-Bromo-5-iodopyridine | Bromine at position 3 and iodine at position 5 | Different substitution pattern affecting reactivity |
| 2-Bromo-5-iodo-3-methoxypyridine | Bromine at position 2 | Different positioning alters chemical behavior |
| 5-Bromo-2-methoxy-4-methylpyridine | Methyl group at position 4 | Alters electronic properties compared to target |
| 5-Bromo-2-methoxy-pyridin-4-amines | Amino group at position 4 | Introduces basicity affecting interactions |
The uniqueness of 5-Bromo-2-iodo-3-methoxypyridine lies in the specific arrangement of its substituents, which provides distinct reactivity patterns that are advantageous in synthetic applications .








